Cas no 3245-38-3 (Methyl Desoxycholate)
Methyl Desoxycholate Chemical and Physical Properties
Names and Identifiers
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- Cholan-24-oic acid,3,12-dihydroxy-, methyl ester, (3a,5b,12a)-
- Methyl Desoxycholate
- 3α,12α-Diol-5β-24-cholanoic acid methyl ester
- Methyl 3,12-dihydroxycholan-24-oate
- ST024724
- AKOS024278937
- Methyl 3,12-dihydroxycholan-24-oate, (3.alpha.,5.beta.,12.alpha.)-
- Q63396505
- 3245-38-3
- NSC-22957
- F82321
- Cholan-24-oic acid, 3,12-dihydroxy-, methyl ester, (3.alpha.,5.beta.,12.alpha.)-
- Cholan-24-oic acid, 3,12-dihydroxy-, methyl ester, (3alpha,5beta,12alpha)-
- Cholan-24-oic acid, 3,12-dihydroxy-, methyl ester, (3a,5b,12a)-
- TimTec1_001899
- Deoxycholic Acid Methyl Ester
- H1C2TVP7AQ
- J-018743
- Methyl 3-alpha,12-alpha-dihydroxy-5-beta-cholan-24-oate
- SCHEMBL60803
- Methyl 7-desoxycholate
- methyl 4-((1S,2S,11S,16S,5R,7R,10R,14R,15R)-5,16-dihydroxy-2,15-dimethyltetrac yclo[8.7.0.0<2,7>.0<11,15>]heptadec-14-yl)pentanoate
- Cholan-24-oic acid,12-dihydroxy-, methyl ester, (3.alpha.,5.beta.,12.alpha.)-
- NSC22957
- MLS002638913
- HMS1539G07
- NSC 22957
- MFCD00046270
- DTXSID70954203
- CHEMBL1078051
- Deoxycholic acid, methyl ester
- Methyl deoxycholate
- Methyl 7-Deoxycholate
- Methyl 3.alpha.,12.alpha.-dihydroxy-5.beta.-cholanoate
- CHEBI:183913
- methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- 5.beta.-Cholan-24-oic acid, 3.alpha.,12.alpha.-dihydroxy-, methyl ester
- 5beta-Cholanic acid-3alpha,12alpha-diol methyl ester
- UNII-H1C2TVP7AQ
- Methyl 3.alpha.,12.alpha.-dihydroxy-5.beta.-cholan-24-oate
- EINECS 221-819-1
- 5beta-Cholan-24-oic acid, 3alpha,12alpha-dihydroxy-, methyl ester
- Methyl 3,12-dihydroxycholan-24-oate, (3alpha,5beta,12alpha)-
- Methyl 3alpha,12alpha-dihydroxy-5beta-cholan-24-oate
- Methyl 3alpha,12alpha-dihydroxy-5beta-cholanoate
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- MDL: MFCD00046270
- Inchi: 1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1
- InChI Key: ZHUOOEGSSFNTNP-JMKDMENQSA-N
- SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3CC[C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)OC)[C@]21C)O
Computed Properties
- Exact Mass: 406.30800
- Monoisotopic Mass: 406.308
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
- XLogP3: 5.2
Experimental Properties
- Color/Form: 无臭 发白的固体
- Density: 1.089
- Boiling Point: 507.6 °C at 760 mmHg
- Flash Point: 162.1 °C
- Refractive Index: 1.525
- PSA: 66.76000
- LogP: 4.56630
Methyl Desoxycholate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M298235-100mg |
Methyl Desoxycholate |
3245-38-3 | 100mg |
$ 110.00 | 2023-09-07 | ||
| TRC | M298235-250mg |
Methyl Desoxycholate |
3245-38-3 | 250mg |
$ 144.00 | 2023-09-07 | ||
| TRC | M298235-500mg |
Methyl Desoxycholate |
3245-38-3 | 500mg |
$ 276.00 | 2023-09-07 | ||
| TRC | M298235-1g |
Methyl Desoxycholate |
3245-38-3 | 1g |
$ 430.00 | 2022-06-04 | ||
| TRC | M298235-2g |
Methyl Desoxycholate |
3245-38-3 | 2g |
$ 1028.00 | 2023-04-15 | ||
| abcr | AB258628-250 mg |
Methyl desoxycholate; . |
3245-38-3 | 250 mg |
€138.00 | 2023-07-20 | ||
| A2B Chem LLC | AF56643-100mg |
METHYL DESOXYCHOLATE |
3245-38-3 | 98% | 100mg |
$110.00 | 2024-04-20 | |
| A2B Chem LLC | AF56643-250mg |
METHYL DESOXYCHOLATE |
3245-38-3 | 98% | 250mg |
$177.00 | 2024-04-20 | |
| A2B Chem LLC | AF56643-1g |
METHYL DESOXYCHOLATE |
3245-38-3 | 98% | 1g |
$381.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1246974-100mg |
METHYL DESOXYCHOLATE |
3245-38-3 | 95% | 100mg |
$140 | 2025-02-22 |
Methyl Desoxycholate Suppliers
Methyl Desoxycholate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on Methyl Desoxycholate
Recent Advances in Methyl Desoxycholate (3245-38-3) Research: Applications and Mechanisms in Chemical Biology and Medicine
Methyl Desoxycholate (CAS: 3245-38-3), a derivative of deoxycholic acid, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a bile acid derivative, it plays a crucial role in membrane permeability enhancement, drug delivery systems, and as a biochemical tool in studying protein-lipid interactions. This research brief synthesizes the latest findings on Methyl Desoxycholate, focusing on its molecular mechanisms, therapeutic potential, and emerging applications in drug formulation and delivery.
Recent studies have highlighted the unique physicochemical properties of Methyl Desoxycholate, which make it an excellent candidate for improving the solubility and bioavailability of poorly water-soluble drugs. A 2023 study published in the Journal of Pharmaceutical Sciences demonstrated its efficacy as a permeation enhancer in oral drug delivery systems, particularly for hydrophobic active pharmaceutical ingredients (APIs). The research utilized advanced spectroscopic techniques and molecular dynamics simulations to elucidate how Methyl Desoxycholate interacts with lipid bilayers, facilitating drug transport across biological membranes.
In the realm of cancer research, Methyl Desoxycholate has shown promise as an adjuvant in chemotherapy formulations. A groundbreaking 2024 preclinical study in Molecular Pharmaceutics reported that nanoparticle formulations incorporating Methyl Desoxycholate significantly improved the tumor-targeting efficiency of paclitaxel in murine models of breast cancer. The study attributed this enhancement to the compound's ability to modify the tumor microenvironment and reduce multidrug resistance through P-glycoprotein inhibition.
Beyond drug delivery applications, Methyl Desoxycholate has emerged as a valuable tool in structural biology. Researchers at the European Molecular Biology Laboratory recently utilized it as a detergent alternative for membrane protein crystallization, achieving higher resolution structures of G-protein coupled receptors (GPCRs) compared to traditional detergents. This methodological advance, published in Nature Structural & Molecular Biology (2024), opens new avenues for rational drug design targeting membrane proteins.
The safety profile of Methyl Desoxycholate continues to be rigorously evaluated. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) confirmed its favorable safety margin at therapeutic concentrations, though highlighted the need for careful dose optimization due to potential hepatotoxicity at higher doses. These findings are particularly relevant as the compound progresses toward clinical evaluation in novel drug formulations.
Looking forward, the research community anticipates several promising directions for Methyl Desoxycholate applications. Current investigations are exploring its potential in gene delivery systems, where its amphiphilic nature may facilitate nucleic acid transport. Additionally, its role in modulating gut microbiota and bile acid signaling pathways presents exciting opportunities for metabolic disorder therapeutics. As these studies progress, Methyl Desoxycholate (3245-38-3) is poised to maintain its position as a molecule of significant interest in chemical biology and pharmaceutical sciences.
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